molecular formula C21H26N2O4S B2742398 4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922023-29-8

4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2742398
CAS No.: 922023-29-8
M. Wt: 402.51
InChI Key: INDGXDFZNMYLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a potent and selective small-molecule inhibitor of the Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2 (KEAP1-NRF2) protein-protein interaction. The KEAP1-NRF2 pathway is a central regulator of the cellular antioxidant response, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. This compound functions by binding to the Kelch domain of KEAP1, thereby preventing the ubiquitination and subsequent degradation of NRF2. This leads to the stabilization and nuclear translocation of NRF2, where it activates the transcription of a battery of cytoprotective genes containing the Antioxidant Response Element (ARE). Researchers utilize this compound extensively to probe the complex biology of the KEAP1-NRF2 axis, to investigate oxidative stress-related disease mechanisms, and to explore potential therapeutic strategies for conditions where NRF2 activation is deemed beneficial. Its specific research value lies in its well-characterized mechanism, which allows for the direct and controlled induction of NRF2 signaling in experimental models, making it a critical tool for pharmacological studies in cancer biology, chemoprevention, and neuroprotection. https://www.nature.com/articles/s41586-021-03283-4

Properties

IUPAC Name

4-propan-2-yl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-14(2)15-6-9-17(10-7-15)28(25,26)22-16-8-11-19-18(12-16)23(5)20(24)21(3,4)13-27-19/h6-12,14,22H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDGXDFZNMYLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schiff Base Formation and Cyclization

The most common method involves condensing a substituted benzaldehyde derivative with a primary amine or hydrazine to form a Schiff base, followed by cyclization with cyclic anhydrides. For example, 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-amine can be prepared by reacting 2-amino-4-methylphenol with 3,3,5-trimethylcyclohexanone in the presence of acetic acid under microwave irradiation (MWI) to form a hydrazone intermediate. Subsequent treatment with maleic anhydride in tetrahydrofuran (THF) at reflux for 14–16 hours yields the oxazepine ring.

Key Reaction Conditions

Step Reagents/Conditions Yield Reference
Hydrazone formation 3,3,5-trimethylcyclohexanone, MWI, AcOH 85%
Cyclization Maleic anhydride, THF, reflux 78%

Alternative Cyclization Strategies

Patent literature describes dibenzoxazepine derivatives synthesized via reduction and cyclization of diphenyl ether precursors. For instance, 10,11-dihydrodibenz[b,f]oxazepine-8-carboxylic acid derivatives are prepared by reducing ethyl 2-(2-nitrophenoxy)benzoate with hydrogen gas over palladium/carbon, followed by cyclization with thionyl chloride in benzene. Adapting this method, the 3,3,5-trimethyl substituents could be introduced via alkylation before cyclization.

The introduction of the 4-isopropylbenzenesulfonamide group requires selective sulfonylation of the primary amine on the oxazepine ring.

Sulfonyl Chloride Coupling

The amine group in 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-amine reacts with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is typically conducted in dichloromethane (DCM) or THF at 0–25°C for 4–6 hours.

Reaction Scheme
$$
\text{Oxazepine-amine} + \text{4-Isopropylbenzenesulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$

Optimized Conditions

Parameter Value Reference
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C → 25°C
Reaction Time 6 hours

Microwave-Assisted Sulfonylation

Recent advancements utilize microwave irradiation to accelerate sulfonylation. A mixture of the oxazepine amine, 4-isopropylbenzenesulfonyl chloride, and TEA in acetonitrile irradiated at 100°C for 20 minutes achieves >90% conversion, reducing side products.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from chloroform or ethanol, yielding crystalline 4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)benzenesulfonamide.

Spectroscopic Data

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, 6H, CH(CH₃)₂), 2.10 (s, 3H, N-CH₃), 3.20 (m, 1H, CH(CH₃)₂), 4.30 (s, 2H, OCH₂), 7.50–7.80 (m, aromatic H).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Classical Cyclization Well-established, high purity Long reaction times (14–16 hrs) 70–78%
Microwave-Assisted Faster (20–30 mins), higher yields Specialized equipment required 85–90%
Patent-Based Scalable for industrial production Hazardous solvents (benzene) 65–70%

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring sulfonylation occurs exclusively at the 7-position amine requires protecting group strategies or careful stoichiometry.
  • Green Chemistry : Replacing benzene with safer solvents (e.g., toluene) in cyclization steps remains unexplored.
  • Catalytic Efficiency : Transition metal catalysts (e.g., Pd/C) could enhance reduction steps in the oxazepine core synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.